molecular formula C12H12ClN B3053395 8-chloro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 53475-34-6

8-chloro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B3053395
CAS RN: 53475-34-6
M. Wt: 205.68 g/mol
InChI Key: XHUILMSPQYMDEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole is depicted below:

Scientific Research Applications

Antitumor Applications

8-Chloro-2,3,4,9-tetrahydro-1H-carbazole has shown promising applications in antitumor activities. For instance, a novel derivative, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, demonstrated significant anti-tumor activity, particularly effective against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Another study synthesized various 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity against A-549 cell line, with compounds J-3 and J-4 showing considerable activity (Chaudhary & Chaudhary, 2016).

Biotransformation Research

Research has explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole. A study using Ralstonia sp. strain SBUG 290 indicated that this strain can transform 2,3,4,9-tetrahydro-1H-carbazole into various hydroxylated products, showcasing the potential for microbial degradation or modification of this compound (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives, closely related to 8-chloro-2,3,4,9-tetrahydro-1H-carbazole, have displayed potential anti-HIV activity. A nitro-derivative showed a promising profile as a lead for the development of novel anti-HIV drugs (Saturnino et al., 2018).

Treatment of Human Papillomavirus Infections

A study described an efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections (Boggs et al., 2007).

Inhibition of Mild Steel Corrosion

Research has investigated the use of 2,3,4,9-tetrahydro-1H-carbazole derivatives as anticorrosion agents for mild steel, demonstrating their effectiveness in both abiotic and biotic environments (Nwankwo, Olasunkanmi, & Ebenso, 2018).

Tritium Labeling for DP Receptor Antagonists

Tritium labeled 2,3,4,9-tetrahydro-1H-carbazole derivatives have been prepared for use as potent DP receptor antagonists (Berthelette et al., 2004).

Photosynthesis and Plant Growth Inhibitors

Indole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, have been synthesized and evaluated as potential photosynthesis and plant growth inhibitors (Mendes et al., 2019).

properties

IUPAC Name

8-chloro-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUILMSPQYMDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559990
Record name 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53475-34-6
Record name 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Chlorophenylhydrazine hydrochloride (1.79 g., 0.010 mole) is added to a solution of 1.0 ml. (0.010 mole ) cyclohexanone and 3.0 ml. pyridine. The resulting mixture is heated under nitrogen at reflux for 4 hours, cooled to room temperature and water added to precipitate the product. After crystallization from ethanol-water 1.34 g. of the title compound was obtained, M.P. 144.0°-145.5° C. A second crop of crystals 0.18 g. is obtained from the mother liquor. Total yield, 74%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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